BenchChemオンラインストアへようこそ!

5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability

5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034415-89-7) is a synthetic sulfonamide derivative with molecular formula C₁₆H₁₆ClN₅O₂S and molecular weight 377.8 g/mol. It features a 5-chloro-2-methylbenzenesulfonamide moiety connected via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole heterocyclic core.

Molecular Formula C16H16ClN5O2S
Molecular Weight 377.85
CAS No. 2034415-89-7
Cat. No. B2947308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS2034415-89-7
Molecular FormulaC16H16ClN5O2S
Molecular Weight377.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C16H16ClN5O2S/c1-12-2-3-13(17)10-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3
InChIKeyOVTPXGZSGAUZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034415-89-7): Chemical Identity and Pharmacophoric Context for Research Procurement


5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034415-89-7) is a synthetic sulfonamide derivative with molecular formula C₁₆H₁₆ClN₅O₂S and molecular weight 377.8 g/mol [1]. It features a 5-chloro-2-methylbenzenesulfonamide moiety connected via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole heterocyclic core. The compound belongs to the broader class of pyrazolyl-benzenesulfonamides, a well-established pharmacophoric family that includes the COX-2 selective inhibitor celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) and has been extensively explored in anti-inflammatory [2] and kinase inhibitor [3] research. PubChem CID 119102719 lists this compound with computed physicochemical descriptors including XLogP3 of 1.4, topological polar surface area (TPSA) of 98.2 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. It is currently available from multiple research chemical suppliers as a 95% purity product intended exclusively for in vitro research applications [1].

Why Generic Substitution Fails for 5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Structural Differentiation from In-Class Analogs


Within the N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide series, the 5-chloro-2-methyl substitution pattern on the benzene ring is not interchangeable with other halogen or alkyl variants. The specific positioning of the chloro group at position 5 and the methyl group at position 2 modulates both the electronic character (σₘ for 5-Cl ≈ +0.37; σₒ for 2-CH₃ ≈ -0.17) and the lipophilicity (π contribution) of the aryl sulfonamide, which directly impacts target binding complementarity [1]. In closely related series of N-(pyrazin-2-yl)benzenesulfonamides, even minor substituent changes on the benzene ring—such as replacing 4-amino with 4-nitro or altering halogen position—resulted in complete loss of antitubercular activity against M. tuberculosis H₃₇Rv, with MIC values shifting from 6.25 μg/mL to >50 μg/mL depending on substitution [2]. Similarly, benzenesulfonamide-derived kinase inhibitors exhibit steep structure–activity relationships where chloro-methyl positional isomers display divergent potency against BTK and JAK family kinases [3]. These precedents establish that the 5-chloro-2-methyl configuration cannot be assumed equivalent to its nearest analogs (e.g., 3-chloro-4-fluoro, 2-bromo, 4-cyano, or 2,5-dimethoxy variants) without empirical validation.

5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Quantitative Comparator Evidence for Differentiated Procurement


Lipophilicity Differentiation: XLogP3 Comparison of 5-Chloro-2-methyl vs. 2,5-Dimethoxy Analog Defines Permeability Window

The target compound exhibits a computed XLogP3 of 1.4, placing it within the optimal lipophilicity range (1–3) for balanced aqueous solubility and passive membrane permeability per Lipinski's Rule of Five [1]. By contrast, the 2,5-dimethoxy analog (CAS 2034600-48-9) displays a significantly lower XLogP3 of 0.3 [2]. This 1.1 log unit difference corresponds to an approximately 12.6-fold higher predicted octanol-water partition coefficient for the 5-chloro-2-methyl derivative. In related benzenesulfonamide series, XLogP shifts of >1 unit have been correlated with measurable differences in Caco-2 permeability and oral bioavailability in rodent models [3], suggesting divergent ADME behavior between these two procurement options.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count and TPSA: Differentiating the 5-Chloro-2-methyl Scaffold from the 2,5-Dimethoxy Analog for Target Engagement Predictions

The target compound possesses six hydrogen bond acceptors (HBA = 6) and a topological polar surface area (TPSA) of 98.2 Ų [1]. The 2,5-dimethoxy analog (CAS 2034600-48-9) carries eight hydrogen bond acceptors and a larger TPSA due to the two methoxy oxygen atoms [2]. This difference in HBA count (Δ = 2) is significant because each additional hydrogen bond acceptor can contribute approximately -0.7 to -1.0 kcal/mol in desolvation penalty upon binding to a buried kinase hinge region [3]. In N-(pyrazin-2-yl)benzenesulfonamide series evaluated for matrix metalloproteinase-8 (MMP-8) inhibition, compounds with TPSA values below 100 Ų demonstrated superior target engagement in molecular docking studies compared to analogs exceeding 110 Ų [4], consistent with the target compound's position in the more favorable TPSA range.

TPSA Hydrogen bonding Kinase inhibitor design

Molecular Weight and Rotatable Bond Comparison: Ligand Efficiency Implications Relative to the 4-Cyano Analog

The target compound (MW = 377.8 g/mol; 6 rotatable bonds) [1] is 23.4 g/mol heavier than the 4-cyano analog (CAS 2034600-99-0; MW = 354.39 g/mol; estimated 5 rotatable bonds) . This molecular weight difference arises from the replacement of a 4-cyano group (CN, MW contribution ≈ 26) with a 5-chloro-2-methyl substitution pattern (Cl + CH₃, MW contribution ≈ 50). In the context of fragment-based drug discovery and lead optimization, a ΔMW of ~23 g/mol can be meaningful: the 4-cyano analog positions closer to fragment-like space (MW < 350) while the 5-chloro-2-methyl compound occupies lead-like space (MW 350–500) [2]. The additional methyl group on the target compound also contributes one additional rotatable bond and a modest entropic penalty upon binding, compensated by potential hydrophobic contacts in the target pocket.

Molecular weight Ligand efficiency Fragment-based design

Halogen Substitution Pattern: 5-Chloro-2-methyl vs. 3-Chloro-4-fluoro Electronic and Steric Differentiation

The 5-chloro-2-methyl substitution pattern on the target compound produces a distinct electronic distribution compared to the 3-chloro-4-fluoro analog (CAS 2034505-42-3; MW = 381.81) [REFS-1, REFS-2]. In the target compound, the electron-withdrawing chloro substituent at position 5 is meta to the sulfonamide attachment point (σₘ ≈ +0.37), while the electron-donating methyl at position 2 is ortho (σₒ ≈ -0.17). In the 3-chloro-4-fluoro analog, both substituents are electron-withdrawing, creating a more electron-deficient aryl ring [2]. This electronic difference modulates the sulfonamide NH pKa and consequently its hydrogen bond donor strength, a critical parameter for hinge-binding interactions in kinase targets. Published SAR on pyrazolyl-benzenesulfonamide COX-2 inhibitors demonstrates that altering the halogen substitution pattern from 4-chloro to 3,4-dichloro shifts COX-2 IC₅₀ values by >10-fold [3], illustrating the sensitivity of target binding to these substitution changes.

SAR Halogen bonding Electronic effects

Pyrazin-2-yl vs. Pyrimidin-2-yl Heterocycle Differentiation: Kinase Hinge-Binding Implications from BTK Inhibitor Series

The target compound's pyrazin-2-yl group at the pyrazole 3-position differentiates it from pyrimidin-2-yl analogs that have been directly evaluated as Bruton's tyrosine kinase (BTK) inhibitors [1]. In a series of N-(2-(3-(heteroaryl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamides studied by Bissu et al., the pyrimidin-2-yl variant demonstrated measurable BTK inhibitory activity, with the pyrimidine N1 and N3 atoms engaging the kinase hinge region via bidentate hydrogen bonding [REFS-1, REFS-3]. The pyrazin-2-yl group in the target compound presents only the N4 nitrogen for hinge hydrogen bonding (N1 is sterically hindered by the adjacent pyrazole connection), predicting a monodentate hinge-binding mode that may confer distinct kinase selectivity compared to the bidentate pyrimidine analog [2]. This mechanistic distinction is critical: in ATP-competitive kinase inhibitor design, monodentate vs. bidentate hinge binding is a primary determinant of selectivity across the kinome.

Kinase inhibition BTK Hinge-binding Heterocycle SAR

Limitation Acknowledgment: Absence of Direct Biological Activity Data for the Target Compound

It must be explicitly stated that as of May 2026, no peer-reviewed publication, patent with disclosed biological data, or public database entry (PubChem BioAssay, ChEMBL, BindingDB) reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at defined concentration) specifically for CAS 2034415-89-7 [1]. The compound is listed in PubChem (CID 119102719) exclusively with computed physicochemical descriptors and no bioassay annotations [1]. This contrasts with certain close analogs in the series—specifically N-(2-(3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide derivatives—for which BTK inhibitory activity has been reported [2]. The absence of target-specific biological data means that all differentiation claims above are based on physicochemical properties, computational predictions, and class-level inferences. Procurement of this compound currently represents a screening library investment or a SAR probe opportunity rather than a purchase of a validated pharmacological tool compound.

Data transparency Procurement risk Screening library

Recommended Research Application Scenarios for 5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034415-89-7) Based on Structural and Physicochemical Evidence


Kinase Selectivity Panel Screening: Exploiting Predicted Monodentate Hinge Binding of the Pyrazin-2-yl Moiety

The target compound is structurally suited for inclusion in kinase inhibitor screening libraries designed to probe the kinome-wide selectivity consequences of monodentate vs. bidentate hinge binding. The pyrazin-2-yl group at the pyrazole 3-position is predicted to engage the kinase hinge region via a single hydrogen bond (N4 nitrogen), in contrast to the bidentate engagement observed for pyrimidin-2-yl analogs [REFS-1, REFS-2]. This structural feature, combined with the compound's favorable physicochemical profile (XLogP3 = 1.4, TPSA = 98.2 Ų, MW = 377.8) that positions it within lead-like chemical space [3], makes it a valuable comparator for systematic assessment of hinge-binding geometry on kinase inhibition profiles.

Structure-Activity Relationship (SAR) Exploration of the 5-Chloro-2-methyl Aryl Substitution Pharmacophore

The unique push-pull electronic character of the 5-chloro-2-methyl substitution pattern—combining one electron-withdrawing group (5-Cl, σₘ ≈ +0.37) and one electron-donating group (2-CH₃, σₒ ≈ -0.17)—creates a distinct electronic environment on the benzenesulfonamide ring not represented by other commercially available analogs in this series (e.g., 3-chloro-4-fluoro, 4-cyano, or 2,5-dimethoxy variants) [1]. Researchers conducting SAR campaigns on benzenesulfonamide-based enzyme inhibitors should procure this compound alongside its analogs to systematically evaluate the impact of aryl electronic modulation on target potency and selectivity. The precedent that single-substituent changes in benzenesulfonamides can produce >10-fold shifts in target IC₅₀ values supports the value of including this specific substitution pattern in SAR matrices [2].

Computational Chemistry and Molecular Docking Validation Studies

With computed descriptors including XLogP3 = 1.4, TPSA = 98.2 Ų, six hydrogen bond acceptors, and one hydrogen bond donor [1], the target compound provides a well-characterized computational input for molecular docking and molecular dynamics simulations targeting ATP-binding pockets or sulfonamide-recognizing enzymes. The compound's intermediate complexity (MW = 377.8, 6 rotatable bonds, no undefined stereocenters) makes it computationally tractable for free energy perturbation (FEP) calculations and quantum mechanical (QM) studies of sulfonamide NH acidity as a function of aryl substitution. Its availability from multiple vendors facilitates experimental validation of computational binding predictions.

Anti-Infective Screening Against M. tuberculosis and Related Pathogens

The pyrazine-sulfonamide scaffold has established precedent in antimycobacterial research: 4-amino-N-(pyrazin-2-yl)benzenesulfonamide demonstrated MIC = 6.25 μg/mL (25 μM) against M. tuberculosis H₃₇Rv [1]. The target compound extends this scaffold by incorporating a pyrazole linker between the sulfonamide and pyrazine rings—a structural modification that, in related antitubercular series, has been shown to significantly modulate activity through altered target engagement [1]. Given the urgent need for novel antitubercular chemotypes to combat drug-resistant TB strains, procurement of this compound for whole-cell screening against M. tuberculosis, M. bovis BCG, or non-tuberculous mycobacteria (NTM) represents a rational investment. The favorable lipophilicity (XLogP3 = 1.4) is appropriate for mycobacterial cell wall penetration, which typically favors compounds with logP values between 1 and 4.

Quote Request

Request a Quote for 5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.